molecular formula C17H18N4O3S B14868921 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B14868921
M. Wt: 358.4 g/mol
InChI Key: WZYILOOQZVRQBD-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18N4O3S/c1-4-21-8-7-13(20-21)16(22)19-17-18-14(10-25-17)12-9-11(23-2)5-6-15(12)24-3/h5-10H,4H2,1-3H3,(H,18,19,22)

InChI Key

WZYILOOQZVRQBD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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